N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a methylphenylsulfonyl group attached to a glycinamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Scientific Research Applications
N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form the glycinamide backbone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically attached through a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(4-ethoxyphenyl)-N~2~-(2-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(4-ethoxyphenyl)-N~2~-(2-iodobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-31-21-12-10-20(11-13-21)26-24(28)17-27(16-19-6-4-5-7-23(19)25)32(29,30)22-14-8-18(2)9-15-22/h4-15H,3,16-17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZXALNNNJSQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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